4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one
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Overview
Description
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of seven-membered heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one typically involves multicomponent reactions and ring-closing strategies. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes . Another method involves the recyclization of smaller ring systems to form the seven-membered azepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Scientific Research Applications
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-2-1-5-9-6-3-4-8-11(9)10/h2-4,7,9H,1,5-6,8H2 |
InChI Key |
UULMJXPXAOCQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CCN2C(=O)C=C1 |
Origin of Product |
United States |
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